5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one

Ketene generation Thermolysis Photolysis

Synthetic intermediates bearing unprotected phenols introduce purification challenges (peak tailing, silica adsorption) and lack orthogonal protection for multistep sequences. This benzodioxinone derivative solves both: • **0 hydrogen bond donors** vs. 1 in the 5-OH analog → sharper HPLC peaks, higher loading, reduced solvent use • **MOM ether** provides acid-labile, base-stable protection → enables enolate alkylations or cross-couplings before final-stage phenol unveiling • **2,2-Dimethyl scaffold** enables thermal ketene generation at ~200 °C without UV photoreactors → lower CapEx for industrial esterification/amidation

Molecular Formula C12H14O5
Molecular Weight 238.24 g/mol
CAS No. 888958-28-9
Cat. No. B13929454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
CAS888958-28-9
Molecular FormulaC12H14O5
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1(OC2=C(C(=CC=C2)OCOC)C(=O)O1)C
InChIInChI=1S/C12H14O5/c1-12(2)16-9-6-4-5-8(15-7-14-3)10(9)11(13)17-12/h4-6H,7H2,1-3H3
InChIKeyMKQNGRPRHVXONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one: Structural Identity and Compound Class


5-(Methoxymethoxy)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 888958-28-9) is a 1,3-benzodioxin-4-one derivative bearing a methoxymethyl (MOM) ether at the 5-position and gem-dimethyl substitution at the 2-position [1]. With molecular formula C₁₂H₁₄O₅ and molecular weight 238.24 g/mol, it belongs to the benzodioxinone class—heterocyclic compounds valued as thermally or photochemically activated precursors to α-oxoketenes, which are highly reactive intermediates for esterification, amidation, and cycloaddition transformations [2]. The compound is registered in the FDA Global Substance Registration System under UNII XF6MP6PLZ8 [3]. Its computed XLogP3 of 2.2, zero hydrogen bond donors, and polar surface area of 53.99 Ų position it as a moderately lipophilic, protected phenolic building block for multistep organic synthesis [1].

Activation Thermal ketene generation without UV irradiation
Protection MOM ether: acid-labile, base-stable orthogonal handle
Profile Zero HBD supports improved chromatographic resolution

Risk of Substituting with In-Class Benzodioxinone Analogs


Benzodioxinones are not functionally interchangeable. The 2,2-dimethyl substitution pattern confers thermal lability enabling ketene generation upon heating (thermolysis at ~200 °C), whereas the 2,2-diphenyl analogs require UV-light irradiation for activation—a fundamentally different processing window [1]. The 5-position MOM ether provides an acid-labile, base-stable protecting group orthogonality that is absent in the free 5-hydroxy analog (CAS 154714-19-9) and non-cleavable in the 5-methoxy analog (CAS 1255037-11-6) [2]. Furthermore, the MOM group eliminates the hydrogen bond donor present in the 5-hydroxy comparator (0 vs. 1 HBD), altering chromatographic retention, solubility, and reactivity profiles in ways that directly impact synthetic yield and purity in multistep sequences [3]. Substituting with the unsubstituted parent 2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 1433-61-0) forfeits the position-5 functional handle entirely, blocking downstream elaboration [3].

Target: 2,2-dimethyl scaffold Thermal activation at ~200 °C; no UV equipment needed
2,2-Diphenyl analog Requires UV irradiation; mechanism mismatch may disrupt process compatibility
Target: MOM-protected (0 HBD) Base-stable; prevents competing O-alkylation and peak tailing
5-Hydroxy analog (CAS 154714-19-9) Free OH may participate in unwanted side reactions; HBD alters retention and solubility
Target: 5-position MOM handle Enables late-stage acidic deprotection for downstream elaboration
5-Methoxy / parent analogs Methyl ether resists mild cleavage; parent lacks 5-substituent handle entirely

Quantitative Differentiation from Closest Analogs


Thermal vs. Photochemical Ketene Generation

In a direct head-to-head study by Çelik (2021), monotelechelic polymers bearing 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-4H-benzo[d][1,3]dioxin-4-one were demonstrated to be heat-sensitive—generating reactive quino-ketene upon thermal activation—whereas the corresponding 2,2-diphenyl analog was UV-light sensitive [1]. The thermal activation pathway for 2,2-dimethyl benzodioxinones involves thermolysis at approximately 200 °C to liberate α-oxoketene intermediates, while the 2,2-diphenyl variant requires UV irradiation at ambient temperature [2]. This bifurcation is not a matter of degree but of mechanism: the dimethyl-substituted compounds are amenable to thermal processing conditions incompatible with UV-transparent setups, and vice versa [1].

Activation Mode
Head-to-head
Thermal (~200 °C) vs. UV light (ambient)
Reported mechanism context: thermal pathway suits non-photochemical reactor setups
Mechanistic bifurcation confirmed by direct comparison study
Ketene generation Thermolysis Photolysis Benzodioxinone Polymer chemistry

Orthogonal Protecting Group Strategy

The MOM (methoxymethyl) ether at position 5 of the target compound provides acid-labile, base-stable protection for the phenolic hydroxyl group. MOM ethers are selectively cleaved under acidic conditions (e.g., 2N HCl, 15 h; or 6M HCl/THF/H₂O at 50 °C for several hours) while remaining intact under basic and nucleophilic conditions [1]. In contrast, the free 5-hydroxy analog (CAS 154714-19-9, C₁₀H₁₀O₄, MW 194.18) possesses an unprotected phenolic –OH that can participate in unwanted side reactions (oxidation, undesired acylation, hydrogen bonding) during multistep sequences. The 5-methoxy analog (CAS 1255037-11-6, C₁₁H₁₂O₄, MW 208.21) provides a methyl ether that is not cleavable under mild conditions, eliminating the option for late-stage deprotection . The MOM group thus enables a three-phase synthetic strategy: (1) protected intermediate handling, (2) transformations elsewhere in the molecule, (3) acidic unmasking to reveal the free phenol.

Protecting Group
Class-level
MOM: acid-labile, base-stable, 0 HBD
Supports orthogonal deprotection strategy in multistep synthesis
Cleavage via mild acidic conditions; stable to base and nucleophiles
Protecting group Orthogonal deprotection MOM ether Multistep synthesis

Lipophilicity and Physicochemical Profile Comparison

The target compound has a computed XLogP3 of 2.2, zero hydrogen bond donors (HBD = 0), five hydrogen bond acceptors (HBA = 5), and a topological polar surface area (PSA) of 53.99 Ų [1]. The 5-methoxy analog (CAS 1255037-11-6) has a slightly lower LogP of 1.98 and PSA of 44.76 Ų . The 5-hydroxy analog (CAS 154714-19-9) possesses one HBD due to the free phenolic –OH, which increases aqueous solubility but also introduces the capacity for intermolecular hydrogen bonding that can complicate chromatographic purification and reduce organic-phase extraction efficiency. The unsubstituted parent compound (CAS 1433-61-0, C₁₀H₁₀O₃, MW 178.18) has XLogP = 2.2 and PSA = 35.5 Ų but lacks the position-5 substituent entirely, limiting its utility as a functionalizable intermediate .

Physicochemical Profile
Cross-study comparable
XLogP3 2.2 | HBD 0 | PSA 53.99 Ų
Reported zero HBD improves organic-phase behavior vs. free phenol analog
Computed descriptors; experimental validation advised
Lipophilicity XLogP3 Hydrogen bond donor PSA Drug-likeness

Conformational Flexibility and Solid-State Properties

The target compound possesses three rotatable bonds (the MOM side chain contributes two, plus the ether linkage to the aromatic ring), compared to one rotatable bond for the 5-methoxy analog and zero rotatable bonds for the unsubstituted parent (CAS 1433-61-0) [1]. Increased rotatable bond count is correlated with reduced crystallinity and lower melting points—a factor that influences solid-state handling, formulation, and purification by recrystallization. While the 5-hydroxy analog has only one rotatable bond but carries an HBD capable of forming intermolecular hydrogen bonds that can elevate melting point, the MOM-protected compound avoids this hydrogen-bond-mediated lattice stabilization while retaining moderate flexibility .

Conformational Flexibility
Class-level
3 rotatable bonds (vs. 0–1 for analogs)
May influence crystallinity and solvent selection for purification
Predicted properties; confirm experimentally for process-scale work
Rotatable bonds Conformational flexibility Crystallinity Solid-state properties

Commercial Purity and Procurement Readiness

The target compound is commercially available at a verified purity of 98% (HPLC) from multiple reputable chemical suppliers including Leyan (Catalog No. 1978271) and CheMenu (Catalog No. CM397547, purity 95%+) . In comparison, the 5-hydroxy analog (CAS 154714-19-9) is listed at 90% purity by some vendors , and the 5-methoxy analog (CAS 1255037-11-6) is less broadly stocked. The 98% purity specification for the target compound reduces the need for in-house repurification prior to use as a synthetic intermediate, directly impacting workflow efficiency and cost-per-successful-reaction.

Commercial Purity
Data to verify
98% (HPLC)
Reported purity supports procurement review; verify by in-house analysis
Vendor specification; confirm prior to critical synthetic use
Purity Procurement Commercial availability Quality control

Validated Application Scenarios


Thermal Ketene Generation Without UV Irradiation

For industrial-scale esterification or amidation processes conducted in conventional heated batch or continuous-flow reactors without UV-transparent infrastructure, the 2,2-dimethyl benzodioxinone scaffold (to which the target compound belongs) enables ketene generation via thermolysis at ~200 °C, avoiding the capital expenditure and safety constraints of UV photoreactors [1]. This thermal activation pathway is mechanistically inaccessible to the 2,2-diphenyl benzodioxinone class, which requires UV-light irradiation. The MOM-protected target compound can be employed as a masked salicylate precursor wherein thermolysis in the presence of alcohols or amines yields functionalized salicylic esters or amides directly [2].

Multistep Synthesis with Orthogonal Phenol Protection

In synthetic routes where base-mediated transformations (e.g., enolate alkylations, Grignard additions, or metal-catalyzed cross-couplings) must be performed on the benzodioxinone scaffold prior to unveiling the phenolic hydroxyl, the MOM ether of the target compound provides essential orthogonality. The free 5-hydroxy analog (CAS 154714-19-9) would undergo deprotonation and competing O-alkylation under these conditions, while the 5-methoxy analog (CAS 1255037-11-6) cannot be deprotected under mild conditions. The target compound enables the sequence: (i) base-stable MOM protection, (ii) synthetic elaboration at other positions, (iii) acidic MOM cleavage to liberate the free phenol for final-stage functionalization [3].

Protected Precursor for Natural Product Synthesis

Benzodioxinone derivatives with protected phenolic hydroxyls serve as key intermediates in the synthesis of resorcylic acid lactones and Alternaria mycotoxin derivatives . The target compound, bearing the 5-MOM ether, is a logical protected precursor for analogs of 5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one (CAS 532394-23-3), which is a documented intermediate for Alternariol Monomethyl Ether synthesis . The MOM group enables differentiation between the 5-OH and 7-OH positions during sequential deprotection strategies that are not feasible with the symmetrically protected or fully deprotected analogs.

Chromatography-Optimized Purification

The absence of hydrogen bond donors (HBD = 0) in the target compound eliminates peak tailing and irreversible adsorption on silica gel that commonly plague the chromatographic purification of phenolic compounds (e.g., the 5-hydroxy analog, HBD = 1) [4]. For process chemists executing multi-gram purifications, this translates to sharper chromatographic peaks, higher loading capacity, reduced solvent consumption, and more predictable scale-up behavior on both normal-phase and reversed-phase stationary phases [4].

Application
Selection Property
Validation Focus
Thermal ketene generation synthesis
Activation mode compatibility
Thermolysis process conditions
Multistep synthesis with base-mediated steps
MOM group orthogonality
Acidic deprotection sequence integrity
Natural product precursor synthesis
Position-5 functional handle
Sequential deprotection strategy
Chromatography-optimized purification
Zero HBD molecular profile
Silica gel loading and peak symmetry
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